m-PEG12-amina

Descripción general

Descripción

M-PEG12-amine is a PEG-based PROTAC linker and a non-cleavable 12 unit PEG ADC linker . It is used in the synthesis of PROTACs and antibody-drug conjugates (ADCs) .

Synthesis Analysis

M-PEG12-amine is a PEG-based PROTAC linker that can be applied in the synthesis of PROTACs . It is also a non-cleavable 12-unit PEG ADC linker applied in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis

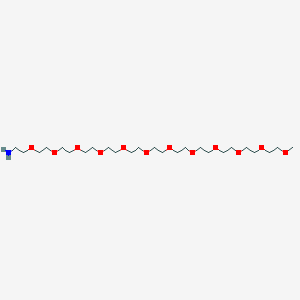

The molecular formula of m-PEG12-amine is C25H53NO12 . Its molecular weight is 559.7 g/mol . The InChI string representation of its structure isInChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 . The canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN . Chemical Reactions Analysis

M-PEG12-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 12 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-amine is 559.7 g/mol . It has a molecular formula of C25H53NO12 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 35 . Its exact mass is 559.35677613 g/mol and its monoisotopic mass is 559.35677613 g/mol . Its topological polar surface area is 137 Ų .Aplicaciones Científicas De Investigación

Conjugación de Proteínas

La m-PEG12-amina se utiliza como un entrecruzador multifuncional para la conjugación de proteínas a través de enlaces cruzados amina-amina o amina-sulfhidrilo {svg_1}. Contiene un grupo de polietilenglicol (PEG) de 12 unidades y un enlace disulfuro reducible (escindible) {svg_2}. Esto permite la creación de enlaces estables pero escindibles, lo que la hace útil en diversas aplicaciones de conjugación de proteínas {svg_3}.

Mejora de la Solubilidad

La unión de this compound a proteínas y otras biomoléculas puede disminuir la agregación y aumentar la solubilidad {svg_4}. Esto es particularmente útil en el estudio de proteínas o péptidos que tienen una solubilidad deficiente {svg_5}.

Protección de la Proteólisis

La this compound puede proteger las proteínas de la proteólisis {svg_6}. Esto la convierte en una herramienta valiosa en el estudio de proteínas que son susceptibles a la degradación {svg_7}.

Adición de Masa Inerte

La this compound se puede utilizar para agregar masa inerte a proteínas, inmunógenos, compuestos farmacológicos y sondas {svg_8}. Esto puede ser útil en una variedad de aplicaciones de investigación, incluida la administración de fármacos y la imagenología {svg_9}.

PEGilación de Proteínas

La this compound se utiliza en la PEGilación de proteínas {svg_10}. La PEGilación es el proceso de unión de cadenas de PEG a moléculas, lo que puede mejorar sus propiedades como la solubilidad y la estabilidad {svg_11}.

Reactivos de Entrecruzamiento

La this compound se utiliza en la creación de reactivos de entrecruzamiento {svg_12}. Estos reactivos se pueden utilizar para unir dos moléculas, lo que es útil en una variedad de aplicaciones de investigación {svg_13}.

Brazo Espaciador

La this compound actúa como un brazo espaciador, conectando aminas primarias y objetivos sulfhidrilo a distancias de hasta 54.1 angstroms {svg_14}. Esto puede ser particularmente útil en experimentos que requieren una cierta distancia entre dos moléculas {svg_15}.

Mejora de la Biodisponibilidad

El proceso de PEGilación utilizando this compound puede mejorar la biodisponibilidad de proteínas y péptidos terapéuticos {svg_16}. Esto puede mejorar la eficacia de estos terapéuticos en el cuerpo {svg_17}.

Mecanismo De Acción

Target of Action

m-PEG12-amine is a PEG-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of m-PEG12-amine are the E3 ubiquitin ligase and the target protein of the PROTAC .

Mode of Action

m-PEG12-amine, as a PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation.

Biochemical Pathways

The biochemical pathway primarily affected by m-PEG12-amine is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By triggering this system, m-PEG12-amine facilitates the degradation of specific target proteins .

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, generally improves the stability of the modified protein, protects it from proteolytic digestion, increases its half-life, and improves its solubility . These properties likely impact the bioavailability of m-PEG12-amine.

Result of Action

The molecular effect of m-PEG12-amine is the degradation of the target protein . On a cellular level, this can lead to a decrease in the function of the target protein, depending on its role within the cell .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

m-PEG12-amine plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. As a PEG-based linker, it interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation process. For instance, m-PEG12-amine can interact with E3 ubiquitin ligases in PROTACs, enabling the targeted degradation of specific proteins . Additionally, it can form stable covalent bonds with antibodies in ADCs, enhancing their therapeutic efficacy .

Cellular Effects

m-PEG12-amine influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In ADCs, m-PEG12-amine helps deliver cytotoxic drugs to cancer cells, leading to cell death and inhibition of tumor growth . In PROTACs, it facilitates the degradation of target proteins, thereby affecting cell signaling pathways and gene expression . These interactions can result in altered cellular metabolism and function, depending on the specific target and context.

Molecular Mechanism

The molecular mechanism of m-PEG12-amine involves its ability to form stable covalent bonds with biomolecules, such as antibodies and proteins. In ADCs, m-PEG12-amine acts as a linker that connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the target protein to the E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein . These interactions are crucial for the therapeutic efficacy of ADCs and PROTACs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG12-amine can vary over time. The stability and degradation of m-PEG12-amine are important factors that influence its long-term effects on cellular function. Studies have shown that m-PEG12-amine is relatively stable under recommended storage conditions, with minimal degradation over time . Long-term exposure to m-PEG12-amine in in vitro or in vivo studies may result in changes in cellular function, depending on the specific context and experimental conditions.

Dosage Effects in Animal Models

The effects of m-PEG12-amine can vary with different dosages in animal models. At lower doses, m-PEG12-amine may exhibit minimal toxicity and adverse effects, while higher doses may result in toxic effects and potential damage to tissues . It is important to determine the optimal dosage for therapeutic applications to minimize adverse effects and maximize efficacy.

Metabolic Pathways

m-PEG12-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function. In ADCs, m-PEG12-amine is metabolized by cellular enzymes, leading to the release of the cytotoxic drug within the target cells . In PROTACs, it interacts with the ubiquitin-proteasome system, promoting the degradation of target proteins . These interactions are essential for the therapeutic action of m-PEG12-amine in different contexts.

Transport and Distribution

m-PEG12-amine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins to facilitate its localization and accumulation in specific cellular compartments . In ADCs, m-PEG12-amine helps deliver the cytotoxic drug to cancer cells, ensuring targeted therapy . In PROTACs, it aids in the distribution of the conjugated molecules to the target proteins .

Subcellular Localization

The subcellular localization of m-PEG12-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In ADCs, m-PEG12-amine ensures the delivery of the cytotoxic drug to the lysosomes, where it can exert its therapeutic effects . In PROTACs, it facilitates the localization of the target protein to the proteasome for degradation .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSQCLPULZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80506-64-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methoxypolyethylene glycol amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609167.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)